ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate typically involves the esterification of 3-aminobenzoic acid with ethanol in the presence of an acid catalyst . The reaction conditions usually require heating under reflux to drive the reaction to completion. The product is then purified through recrystallization or distillation.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed to yield 3-aminobenzoic acid and ethanol.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Hydrolysis: 3-aminobenzoic acid and ethanol.
Reduction: The corresponding alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of perfumes, flavoring agents, and other commercial products.
Wirkmechanismus
The mechanism of action of ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes and cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl benzoate: Another ester with a similar structure but lacking the amino and dimethylbutanoyl groups.
Methyl benzoate: Similar to ethyl benzoate but with a methyl group instead of an ethyl group.
Ethyl 3-aminobenzoate: Similar structure but without the dimethylbutanoyl group.
Uniqueness
Ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate is unique due to the presence of the amino and dimethylbutanoyl groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C15H22N2O3 |
---|---|
Molekulargewicht |
278.35 g/mol |
IUPAC-Name |
ethyl 3-[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]benzoate |
InChI |
InChI=1S/C15H22N2O3/c1-5-20-14(19)10-7-6-8-11(9-10)17-13(18)12(16)15(2,3)4/h6-9,12H,5,16H2,1-4H3,(H,17,18)/t12-/m1/s1 |
InChI-Schlüssel |
SYGMPLWVLSPREV-GFCCVEGCSA-N |
Isomerische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)[C@H](C(C)(C)C)N |
Kanonische SMILES |
CCOC(=O)C1=CC(=CC=C1)NC(=O)C(C(C)(C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.